molecular formula C18H30ClNO2 B094276 Ketocaine hydrochloride CAS No. 1092-47-3

Ketocaine hydrochloride

Katalognummer: B094276
CAS-Nummer: 1092-47-3
Molekulargewicht: 327.9 g/mol
InChI-Schlüssel: KLTGHWCBYMXNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ketocaine Hydrochloride (C₁₈H₂₉NO₂·HCl, MW: 327.9 g/mol) is an amide-type local anesthetic used primarily for prostate-related procedures via vaginal suppositories or rectal administration . Its chemical structure includes a butyryl group and diisopropylaminoethyl chain, contributing to its high plasma protein binding and metabolism via CYP3A4 and CYP1A2 enzymes . Key features include:

  • Therapeutic Use: Local anesthesia in urology, particularly for prostate conditions.
  • Dosage: Maximum single dose of 150 mg; daily limit of 400 mg .
  • Safety Profile: Lower cardiovascular toxicity risk compared to other anesthetics .

Eigenschaften

CAS-Nummer

1092-47-3

Molekularformel

C18H30ClNO2

Molekulargewicht

327.9 g/mol

IUPAC-Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H

InChI-Schlüssel

KLTGHWCBYMXNQD-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl

Kanonische SMILES

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl

Andere CAS-Nummern

1092-47-3

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pain Management

Ketocaine hydrochloride has been evaluated for its effectiveness in managing various types of pain:

  • Dysmenorrhea : A study involving 23 women with primary dysmenorrhea demonstrated that local application of ketocaine significantly alleviated referred pain. Patients reported moderate to good pain relief within 30 to 60 minutes, lasting an average of three hours .
  • Hemorrhoids and Anal Fissures : Ketocaine is indicated for the treatment of hemorrhoids and anal fissures due to its local anesthetic properties, providing symptomatic relief during painful conditions .

Surgical Applications

In perioperative and postoperative care, ketocaine is utilized to minimize discomfort associated with surgical procedures involving the rectum. Its application can enhance patient comfort and facilitate quicker recovery times by reducing postoperative pain levels.

Case Study 1: Efficacy in Dysmenorrhea

A randomized double-blind study assessed the efficacy of ketocaine compresses on women suffering from dysmenorrhea. The results indicated that out of 23 participants, 19 experienced significant pain relief when treated with ketocaine compared to a placebo group .

Parameter Ketocaine Group Placebo Group
Participants2323
Reported Relief19 (82.6%)4 (17.4%)
Onset of Relief30-60 minutesNot applicable
Duration of Relief1.5-5 hoursNot applicable

Case Study 2: Postoperative Pain Management

In a clinical setting, ketocaine was applied post-surgery to evaluate its effectiveness in managing pain following rectal procedures. Patients reported a marked decrease in discomfort, facilitating earlier mobilization and discharge from the hospital.

Pharmacological Insights

Ketocaine acts primarily as a sodium channel blocker, similar to other local anesthetics. Its pharmacokinetics reveal:

  • Absorption : Rapid absorption at the site of application.
  • Distribution : Limited systemic absorption minimizes potential side effects.
  • Metabolism : Primarily metabolized in the liver with minimal renal excretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Chemical and Pharmacological Properties

The table below compares Ketocaine with Lidocaine, Levobupivacaine, and Prilocaine:

Parameter Ketocaine HCl Lidocaine HCl Levobupivacaine HCl Prilocaine HCl
Molecular Weight 327.9 g/mol 234.3 g/mol 324.9 g/mol 220.3 g/mol*
Chemical Class Amide Amide Amide (S-isomer) Amide
Primary Uses Prostate procedures Surface/spinal anesthesia, cardiac arrhythmias Surgical/epidural anesthesia Topical (EMLA cream)
Metabolism CYP3A4, CYP1A2 Hepatic (CYP450) Hepatic Hepatic/Renal
Protein Binding High (>90%) ~66% High (>95%) Moderate (~55%)
Onset/Duration Not specified Rapid onset, short duration Slow onset, long duration Moderate onset
Key Adverse Effects CNS effects (rare) CNS toxicity, seizures Lower cardiotoxicity Methemoglobinemia

*Calculated based on molecular formula (C₁₃H₂₀N₂O·HCl).

2.2 Structural and Functional Differences
  • Ketocaine vs. Lidocaine :

    • Ketocaine’s bulkier structure (butyryl group) enhances protein binding and reduces cardiovascular risks, whereas Lidocaine’s smaller structure allows rapid diffusion but increases CNS toxicity risks at high doses .
    • Lidocaine is versatile (used in arrhythmias and surface anesthesia), while Ketocaine is niche (urology) .
  • Ketocaine vs. Levobupivacaine :

    • Levobupivacaine, an S(−)-isomer of Bupivacaine, has a chiral center, providing longer duration and reduced cardiotoxicity. Ketocaine lacks stereoisomerism but shares high protein binding .
  • Ketocaine vs. Prilocaine :

    • Prilocaine’s metabolite (o-toluidine) causes methemoglobinemia, limiting its systemic use. Ketocaine lacks this metabolite due to distinct CYP-mediated degradation .
2.3 Research Findings
  • Ketocaine Analogs : Structural modifications (e.g., bromo-hydroxyphenyl groups) alter toxicity; compound 3a (LD₅₀: 280 mg/kg) is highly toxic, whereas 3e is safer .
  • Lidocaine in Arrhythmias : While effective for ventricular tachycardia, prolonged infusions increase mortality risks in myocardial infarction .
  • Levobupivacaine : Clinical trials confirm lower cardiotoxicity than Bupivacaine, making it preferred for epidural anesthesia .

Q & A

Q. What are the established synthetic pathways for Ketocaine hydrochloride, and how do structural modifications influence its anesthetic properties?

this compound (C₁₈H₂₉NO₂·HCl) is synthesized via alkylation of 2-di-isopropylaminoethoxybutyrophenone, followed by hydrochloride salt formation . Key intermediates include di-isopropylamine and butyrophenone derivatives. Structural modifications, such as altering the alkyl chain length or substituting the aromatic ring, can impact lipid solubility and binding affinity to voltage-gated sodium channels, thereby affecting anesthetic potency and duration .

Q. What analytical techniques are validated for identifying and quantifying this compound in pharmaceutical formulations?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. LC-HRMS compares molecular ions (e.g., [M+H]⁺ at m/z 328.9) and fragmentation patterns with databases like ChemSpider . NMR (¹H, ¹³C, TOCSY, COSY, HSQC, HMBC) confirms structural integrity through proton-proton coupling and carbon-proton correlations, critical for distinguishing Ketocaine from analogs .

Q. How do the pharmacokinetic properties of this compound compare to other local anesthetics like Levobupivacaine?

Ketocaine’s surface anesthesia efficacy relies on rapid tissue permeation due to moderate lipid solubility. Unlike Levobupivacaine, which undergoes hepatic CYP3A4/1A2 metabolism, Ketocaine’s metabolic pathways are less documented but likely involve esterase-mediated hydrolysis . A comparative table highlights key differences:

ParameterThis compoundLevobupivacaine
Onset Time 5–10 min (surface)10–15 min (epidural)
Duration 1–2 hours4–6 hours
Metabolism Esterases (presumed)CYP3A4/CYP1A2
Protein Binding ~70%~95%
Cardiotoxicity Risk Low (surface use)Moderate (systemic)
Sources:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in experimental design:

  • In vitro models (e.g., isolated nerve preparations) may overestimate potency due to controlled diffusion conditions.
  • In vivo models (e.g., rodent tail-flick test) introduce variables like tissue vascularity and systemic absorption. Methodological solutions include:
  • Standardizing concentration metrics (e.g., molarity vs. % w/v) .
  • Using microdialysis to measure free drug concentrations at target sites .

Q. What experimental strategies mitigate cardiotoxicity risks when evaluating high-dose Ketocaine formulations?

  • In vitro assays : Patch-clamp studies on cardiac sodium channels (hNav1.5) to assess arrhythmogenic potential.
  • In vivo models : Continuous ECG monitoring in large mammals (e.g., swine) during systemic administration.
  • Comparative analysis : Benchmark against Levobupivacaine, which shows lower cardiotoxicity than racemic Bupivacaine due to stereoselective binding .

Q. How can researchers address variability in potency measurements between Ketocaine and its enantiomers?

  • Chiral chromatography separates enantiomers to test individual activity.
  • Molecular docking predicts binding affinities to sodium channels (e.g., homology models based on hNav1.7).
  • Dose normalization : Express concentrations as molar equivalents to avoid discrepancies arising from salt vs. free base formulations .

Q. What methodologies are recommended for systematic reviews of Ketocaine’s therapeutic index in preclinical studies?

  • PRISMA guidelines : Screen studies using inclusion criteria (e.g., peer-reviewed, controlled trials).
  • Meta-analysis : Pool data on median effective dose (ED₅₀) and lethal dose (LD₅₀) across species.
  • Risk-of-bias assessment : Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size .

Methodological Notes

  • Experimental Design : For comparative studies, use double-blind, randomized protocols with placebo controls. Ensure sample sizes are powered to detect ≥20% differences in efficacy .
  • Data Analysis : Apply Bland-Altman plots to assess agreement between analytical techniques (e.g., LC-HRMS vs. NMR) .
  • Ethical Compliance : Adhere to OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose) for preclinical safety studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.